molecular formula C12H18N2 B8734768 N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine

Cat. No.: B8734768
M. Wt: 190.28 g/mol
InChI Key: YHHFZAFMPUFXPF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine is a synthetic organic compound belonging to the tetrahydroisoquinoline family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound features a tetrahydroisoquinoline core with a dimethylaminomethyl substituent, which contributes to its unique chemical properties and reactivity.

Preparation Methods

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine can be synthesized through various methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often employ large-scale cyclization reactions under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). .

Scientific Research Applications

Comparison with Similar Compounds

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine can be compared with other similar compounds in the tetrahydroisoquinoline family, such as:

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13-12/h3-6,12-13H,7-9H2,1-2H3

InChI Key

YHHFZAFMPUFXPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C2=CC=CC=C2CCN1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CN(C)CC1c2ccccc2CCN1Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

10.5 g of 2-benzyl-1-dimethylaminomethyl-1,2,3,4-tetrahydroisoquinoline were dissolved in 250 ml of 95% ethanol, 1.8 g of 5% Pd on charcoal were added, and the mixture was hydrogenated at room pressure and temperature for 4 hours. After filtration, and evaporation i.v., 7 g of product were obtained, sufficiently pure for the subsequent step.
Name
2-benzyl-1-dimethylaminomethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step Two

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